Thalidomide-O-C5-NH2

Catalog No.
S12382061
CAS No.
M.F
C18H21N3O5
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-O-C5-NH2

Product Name

Thalidomide-O-C5-NH2

IUPAC Name

4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23)

InChI Key

XTDVDUSWFFNLSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN

Thalidomide-O-C5-NH2 is a synthetic compound derived from thalidomide, characterized as an E3 ligase ligand-linker conjugate. This compound features a thalidomide-based cereblon ligand linked to a five-carbon amine chain, making it integral in the development of Proteolysis Targeting Chimeras (PROTACs). The molecular formula for Thalidomide-O-C5-NH2 is C18H21N3O5, with a molecular weight of 357.38 g/mol. Its structure includes a phthalimide ring and an amine functional group, which are crucial for its biological activity and chemical reactivity .

, including:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, potentially leading to oxidized derivatives.
  • Reduction: This reaction adds hydrogen or removes oxygen, resulting in reduced products.
  • Substitution: Functional groups can be replaced, yielding substituted compounds.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The specific outcomes depend on the reaction conditions and reagents used.

The primary biological activity of Thalidomide-O-C5-NH2 is attributed to its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, this compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system, promoting their selective degradation. This mechanism is pivotal in various therapeutic contexts, including cancer treatment and modulation of immune responses .

The synthesis of Thalidomide-O-C5-NH2 typically involves several steps:

  • Conjugation: The thalidomide-based cereblon ligand is conjugated with the five-carbon amine linker.
  • Reaction Conditions: Organic solvents and catalysts are often employed to optimize yield and purity.
  • Purification: Techniques such as chromatography may be used to isolate the final product from reaction by-products.

Industrial production follows similar methodologies but emphasizes quality control and scalability .

Thalidomide-O-C5-NH2 has several applications in medicinal chemistry:

  • PROTAC Development: It serves as a critical component in designing PROTACs for targeted protein degradation.
  • Cancer Therapy: Due to its mechanism involving cereblon, it is explored for potential anti-cancer therapies.
  • Autoimmune Disorders: The compound's immunomodulatory effects make it relevant in treating conditions like multiple myeloma and leprosy .

Studies have shown that Thalidomide-O-C5-NH2 interacts specifically with cereblon through its unique structural features. The binding affinity and efficacy can vary based on modifications in the linker or ligand structure. Such studies are essential for optimizing its use in therapeutic applications and understanding its pharmacodynamics .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Thalidomide-O-C5-NH2, including:

  • Thalidomide-NH-amido-C5-NH2: Another E3 ligase ligand-linker conjugate that shows similar properties but differs in linker configuration.
  • Thalidomide-4-O-C5-NH2: This variant incorporates a different positional modification on the thalidomide structure while maintaining similar biological activities.

Comparison Table

Compound NameStructural FeaturesUnique Properties
Thalidomide-O-C5-NH2E3 ligase ligand-linker conjugateEnhanced solubility and stability
Thalidomide-NH-amido-C5-NH2Amido linkage with similar thalidomide baseDifferent linker properties
Thalidomide-4-O-C5-NH24-position modification on thalidomideVaries in binding affinity

The uniqueness of Thalidomide-O-C5-NH2 lies in its specific linker design, which enhances its solubility and stability compared to other derivatives, making it particularly valuable for research and therapeutic applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

359.14812078 g/mol

Monoisotopic Mass

359.14812078 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

Explore Compound Types